Structural and Physicochemical Differentiation: Predicted Polar Surface Area and Lipophilicity vs. Closest Analogs
4-(2-Formylphenyl)-2-hydroxybenzoic acid exhibits a computed Polar Surface Area (PSA) of 74.60 Ų and a predicted LogP of 2.569 . In contrast, the des-hydroxy analog 4-(2-formylphenyl)benzoic acid (CAS 205871-49-4) displays a lower PSA of approximately 54.37 Ų (single carboxylic acid, no phenolic OH) due to the absence of the 2-hydroxy group [1]. This approximately 20 Ų difference in PSA is significant for membrane permeability prediction in drug discovery contexts, placing the target compound in a favorable range for oral bioavailability (PSA < 140 Ų is generally favorable, but PSA between 60–90 Ų is considered optimal for balancing permeability and solubility) [2]. Additionally, the ortho-formyl regioisomer (CAS 1261945-55-4) is expected to exhibit different aqueous solubility and hydrogen-bonding capacity compared to the meta-formyl isomer 4-(3-formylphenyl)-2-hydroxybenzoic acid (CAS 1261929-25-2), though experimental solubility data are not publicly available for either compound .
| Evidence Dimension | Computed Polar Surface Area (PSA) and LogP as predictors of drug-likeness |
|---|---|
| Target Compound Data | PSA = 74.60 Ų; LogP = 2.569 (predicted) |
| Comparator Or Baseline | 4-(2-Formylphenyl)benzoic acid (CAS 205871-49-4): PSA ≈ 54.37 Ų (predicted); 4-(3-Formylphenyl)-2-hydroxybenzoic acid (CAS 1261929-25-2): PSA ≈ 74.60 Ų, LogP ≈ 2.569 (predicted, identical to target due to same formula) |
| Quantified Difference | ΔPSA ≈ +20.23 Ų vs. des-hydroxy analog; no significant PSA/LogP difference vs. meta-formyl regioisomer (identical molecular formula) |
| Conditions | In silico predictions using fragment-based PSA calculation methods (ACD/Labs or similar); experimental values not reported in public domain |
Why This Matters
This PSA value positions 4-(2-formylphenyl)-2-hydroxybenzoic acid in the optimal range for CNS drug candidate design, distinguishing it from simpler benzoic acid analogs and justifying its selection when both hydrogen-bonding capacity and moderate lipophilicity are required.
- [1] PubChem. 4-(2-Formylphenyl)benzoic acid – Computed Properties. CAS 205871-49-4. Accessed 2024. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
